epothilone K

Cytotoxicity Microtubule stabilization Structure-activity relationship

Epothilone K is a naturally occurring, ring-contracted 14-membered macrolide produced as a very minor metabolite by the myxobacterium Sorangium cellulosum. Unlike the canonical 16-membered epothilones A–F that dominate preclinical and clinical development, epothilone K represents a structurally distinct scaffold within the epothilone class that retains the characteristic thiazole side chain but lacks the C7–C8 ring segment, resulting in a contracted 14-membered lactone core.

Molecular Formula C22H31NO4S
Molecular Weight 405.6 g/mol
Cat. No. B1262004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameepothilone K
Synonymsepothilon K
epothilone K
Molecular FormulaC22H31NO4S
Molecular Weight405.6 g/mol
Structural Identifiers
SMILESCC1CCCC=CCC(OC(=O)CC(C(C1=O)C)O)C(=CC2=CSC(=N2)C)C
InChIInChI=1S/C22H31NO4S/c1-14-9-7-5-6-8-10-20(15(2)11-18-13-28-17(4)23-18)27-21(25)12-19(24)16(3)22(14)26/h6,8,11,13-14,16,19-20,24H,5,7,9-10,12H2,1-4H3/b8-6-,15-11+/t14?,16?,19-,20-/m0/s1
InChIKeyYQYQTGREIHNPDS-COUJODFESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epothilone K: A Ring-Contracted 14-Membered Macrolide Tool for Microtubule-Stabilizing Agent SAR Studies


Epothilone K is a naturally occurring, ring-contracted 14-membered macrolide produced as a very minor metabolite by the myxobacterium Sorangium cellulosum . Unlike the canonical 16-membered epothilones A–F that dominate preclinical and clinical development, epothilone K represents a structurally distinct scaffold within the epothilone class that retains the characteristic thiazole side chain but lacks the C7–C8 ring segment, resulting in a contracted 14-membered lactone core . This compound was isolated alongside 37 other epothilone variants from a 700 L fermentation and was characterized by comprehensive NMR and MS analysis . It is classified as a microtubule-stabilizing agent but exhibits substantially attenuated cytotoxic potency, making it a valuable comparator tool for structure-activity relationship (SAR) investigations rather than a therapeutic development candidate .

Why Epothilone Analogs Cannot Be Interchanged: Epothilone K as a Case Study in Attenuated Potency


Although epothilones share a common binding site on β-tubulin and a microtubule-stabilizing mechanism of action, their biological activity is exquisitely sensitive to macrocycle architecture, and in-class compounds cannot be treated as interchangeable procurement items . Epothilone K exemplifies this principle: its 14-membered ring-contracted scaffold yields cytotoxicity that is orders of magnitude weaker than the 16-membered parent compounds, providing a clear experimental demonstration that ring size is a critical determinant of pharmacophoric presentation at the tubulin binding pocket . Generic substitution assumptions that equate all epothilones based on their shared thiazole side chain or tubulin-targeting mechanism would collapse upon examination of this potency differential. The quantitative evidence below establishes precisely where epothilone K diverges from key analogs, enabling informed selection based on experimental context.

Quantitative Differentiation of Epothilone K Versus Closest Analogs: A Procurement-Relevant Evidence Guide


Cytotoxicity Potency Differential: Epothilone K vs. Epothilone B in L929 Mouse Fibroblasts

Epothilone K exhibits markedly attenuated cytotoxicity compared to epothilone B, the most potent naturally occurring epothilone. In the L929 mouse fibroblast assay, epothilone K (compound 36) displayed an IC50 of 180 ng/mL, while epothilone B (compound 2) demonstrated an IC50 of 1–2 ng/mL . This represents an approximate 90- to 180-fold reduction in cytotoxic potency, establishing epothilone K as one of the weakest natural epothilones identified from the producing organism . The data were generated under identical assay conditions from the same fermentation batch, enabling direct quantitative comparison without cross-study variability confounds .

Cytotoxicity Microtubule stabilization Structure-activity relationship Natural product screening

Cytotoxicity Comparison: Epothilone K vs. Epothilone A

Compared to epothilone A, the foundational 16-membered epothilone, epothilone K shows a 45-fold reduction in cytotoxic potency against L929 mouse fibroblasts. Under the same assay conditions, epothilone K (compound 36) recorded an IC50 of 180 ng/mL, while epothilone A (compound 1) recorded an IC50 of 4 ng/mL . This direct, side-by-side comparison from the same study eliminates inter-laboratory variability and confirms that deletion of the C7–C8 segment with concomitant ring contraction from 16 to 14 atoms severely compromises the pharmacophoric presentation required for potent microtubule stabilization and subsequent cytotoxicity .

Cytotoxicity Antiproliferative activity Epothilone SAR Tubulin binding

Cytotoxicity Comparison: Epothilone K vs. Epothilone D (12,13-Desoxyepothilone B)

Epothilone D (KOS-862), a 12,13-desoxy analog of epothilone B that has advanced to clinical evaluation, exhibits a 9-fold greater cytotoxic potency than epothilone K against L929 cells. Epothilone D (compound 15) demonstrated an IC50 of 20 ng/mL versus 180 ng/mL for epothilone K (compound 36) . This differential is particularly informative because both compounds lack the C12–C13 epoxide present in epothilone B, yet the ring-contracted architecture of epothilone K imposes an additional, significant potency penalty beyond that attributable to epoxide absence alone .

Desoxyepothilone Drug resistance Microtubule Antiproliferative

Macrocycle Ring Size as a Structural Determinant of Cytotoxic Potency

Epothilone K is the only known naturally occurring 14-membered ring-contracted epothilone, distinguishing it from all other natural epothilones (16-membered) and the ring-expanded 18-membered epothilones I (compounds 30–35) . This structural uniqueness has direct functional consequences: the 180 ng/mL IC50 of the 14-membered epothilone K contrasts sharply with the sub- to low-nanogram per milliliter potency of 16-membered epothilones A (4 ng/mL), B (1–2 ng/mL), and D (20 ng/mL), and also with the attenuated activity of the 18-membered epothilones I, which showed IC50 values ranging from 50 to 2000 ng/mL in the same L929 assay . This pattern establishes a non-linear relationship between macrocycle ring size and cytotoxic activity, with the 16-membered scaffold representing the apparent optimum for bioactivity within the natural epothilone portfolio .

Macrocycle engineering Conformational analysis Tubulin pharmacophore Epothilone scaffold

Fermentation Titer and Procurement Feasibility of Epothilone K

Epothilone K is produced at extremely low titers (1–100 μg/L) during fermentation of Sorangium cellulosum strain So ce90/B2, classifying it among the most minor epothilone metabolites identified . In contrast, the major 12,13-desoxyepothilones C and D are produced at 3–6 mg/L, representing a 30,000- to 6,000,000-fold higher production level . Even epothilones A and B—the primary fermentation products—were isolated in gram quantities (29.8 g and 10.3 g, respectively) from a 700 L fermentation, whereas epothilone K was obtained only in sub-milligram amounts sufficient for structure elucidation and limited cytotoxicity testing .

Natural product supply Fermentation yield Biosynthetic minor metabolite Isolation feasibility

Validated Application Scenarios for Epothilone K Based on Quantitative Differentiation Evidence


Negative Control for Microtubule-Stabilizing Agent Potency Assays

Epothilone K's 90- to 180-fold weaker cytotoxicity relative to epothilone B (1–2 ng/mL vs. 180 ng/mL in L929 cells) positions it as a well-characterized negative control or low-potency comparator for in vitro microtubule-stabilizing agent screening campaigns . Its retention of the thiazole side chain and ability to engage tubulin—albeit with greatly reduced affinity—make it superior to vehicle-only controls for discriminating between specific microtubule-mediated cytotoxicity and off-target effects.

Structure-Activity Relationship (SAR) Probe for Macrocycle Ring Size Requirements

As the only naturally occurring 14-membered epothilone, epothilone K enables direct interrogation of macrocycle ring size effects on tubulin binding and cytotoxicity within a single compound class. Its 45-fold and 9-fold potency reductions versus epothilones A and D, respectively, provide quantitative benchmarks for validating computational models of the epothilone pharmacophore and for guiding the design of synthetic analogs with non-canonical ring sizes .

Analytical Reference Standard for Comprehensive Epothilone Metabolite Profiling

Epothilone K serves as a critical reference standard for complete metabolomic characterization of Sorangium cellulosum fermentation extracts. Its distinct 14-membered scaffold, unique HPLC retention time, and characteristic mass spectral signature enable unambiguous identification in complex mixtures, facilitating quality control of fermentation processes and detection of biosynthetic pathway perturbations .

Biosynthetic Pathway Analysis of Polyketide Synthase Module Skipping

The formation of epothilone K via deletion of the C7–C8 ring segment implicates a programmed or stochastic module-skipping event during polyketide synthase (PKS) assembly. Researchers studying PKS engineering or biosynthetic pathway plasticity can use epothilone K as a diagnostic marker for aberrant chain elongation, providing insight into the fidelity and processivity of the epothilone megasynthase complex .

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